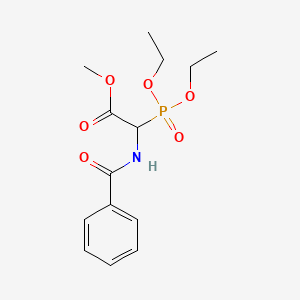
Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a benzoylamino group, a diethoxyphosphinyl group, and a methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester typically involves the esterification of acetic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
RCOOH+R’OH→RCOOR’+H2O
In this case, the carboxylic acid (acetic acid) reacts with an alcohol (methyl alcohol) to form the ester. The catalyst used is usually concentrated sulfuric acid .
Industrial Production Methods
On an industrial scale, esters are often produced using similar methods but with optimized conditions to increase yield and efficiency. The use of acid chlorides or acid anhydrides in the presence of a base can also be employed to produce esters .
化学反応の分析
Types of Reactions
Hydrolysis: Esters can undergo hydrolysis in the presence of an acid or a base to yield a carboxylic acid and an alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Utilizes reducing agents such as LiAlH4.
Major Products
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields a primary alcohol.
Substitution: Results in the formation of a new ester or other substituted products
科学的研究の応用
Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
作用機序
The mechanism of action of acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological molecules. The benzoylamino group may interact with proteins or enzymes, while the diethoxyphosphinyl group can participate in phosphorylation reactions .
類似化合物との比較
Similar Compounds
Methyl diethylphosphonoacetate: Similar in structure but lacks the benzoylamino group.
Ethyl acetate: A simpler ester with a different functional group arrangement.
Methyl butanoate: Another ester with a different carbon chain length.
Uniqueness
Acetic acid, (benzoylamino)(diethoxyphosphinyl)-, methyl ester is unique due to the presence of the benzoylamino and diethoxyphosphinyl groups, which confer specific chemical properties and potential biological activities that are not found in simpler esters .
特性
CAS番号 |
120367-99-9 |
|---|---|
分子式 |
C14H20NO6P |
分子量 |
329.28 g/mol |
IUPAC名 |
methyl 2-benzamido-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C14H20NO6P/c1-4-20-22(18,21-5-2)13(14(17)19-3)15-12(16)11-9-7-6-8-10-11/h6-10,13H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
JEEMGNFXQSSDIK-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C(=O)OC)NC(=O)C1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


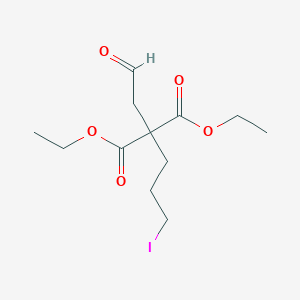
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
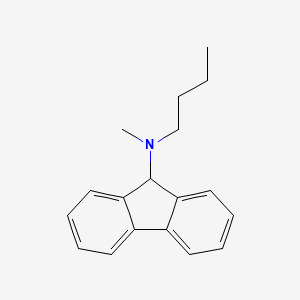
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)

![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
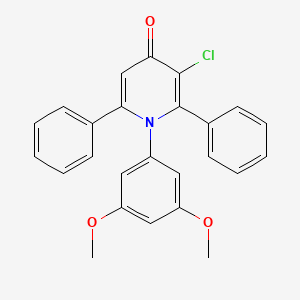
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)

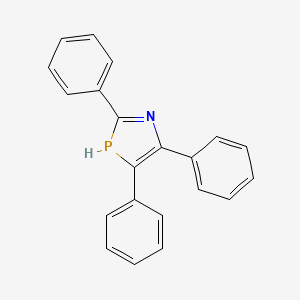
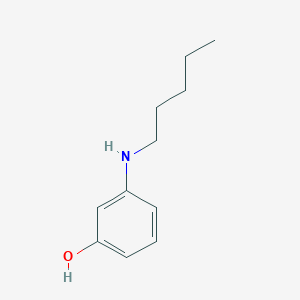
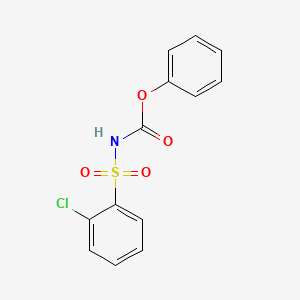
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)
